molecular formula C11H14O4 B108379 Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate CAS No. 31581-32-5

Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate

Cat. No.: B108379
CAS No.: 31581-32-5
M. Wt: 210.23 g/mol
InChI Key: VJLLNFDLMWPNBN-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester and Polyketide Chemistry

Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate is classified as a benzoate ester, which is a derivative of benzoic acid. nih.gov Benzoate esters are formed through the esterification of benzoic acid or its derivatives with an alcohol. In this case, the compound is the ethyl ester of 2,4-dihydroxy-3,6-dimethylbenzoic acid.

From a biosynthetic perspective, this compound is rooted in polyketide chemistry. Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, plants, and lichens. They are synthesized by polyketide synthases (PKSs), which are multi-enzyme proteins that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. The backbone of this compound is consistent with a polyketide origin, which is common for many aromatic compounds found in lichens.

The biosynthesis of similar aromatic compounds in lichens, such as depsides and depsidones, involves non-reducing polyketide synthases (NR-PKSs). nih.gov These enzymes are responsible for the assembly of the polyketide chain and its subsequent cyclization to form the aromatic ring. The genome of Evernia prunastri, a lichen species known to produce this compound, has been found to contain a significant number of biosynthetic gene clusters, including those for polyketide synthases. nih.govnih.gov This genetic evidence strongly supports the classification of this compound as a polyketide.

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₄
CAS Number 31581-32-5

Significance in Natural Product Discovery and Biological Activity Profiling

The discovery of this compound as a natural product highlights the chemical diversity found in symbiotic organisms like lichens. It has been identified as a constituent of the lichen Evernia prunastri, commonly known as oakmoss. nih.gov Lichens are well-documented sources of unique secondary metabolites with a wide range of biological activities. researchgate.net

While specific biological activity studies on this compound are not extensively documented in publicly available research, the bioactivity of structurally related compounds provides valuable insights. Monoaromatic compounds derived from lichens have been reported to possess various pharmacological properties, including antioxidant, antifungal, antiviral, cytotoxic, and enzyme-inhibitory activities. nih.govnih.gov For instance, derivatives of 2,4-dihydroxybenzoic acid have been investigated for their biological effects.

Research on other lichen-derived compounds, such as atranorin (B1665829) and usnic acid, has revealed significant antimicrobial and cytotoxic properties. mdpi.com The study of compounds like this compound contributes to the broader understanding of the pharmacological potential of lichen metabolites.

Table 2: Occurrence of this compound

Natural Source Organism Type
Evernia prunastri Lichen

Current Paradigms and Emerging Research Avenues

Current research paradigms in the field of natural products are increasingly focused on understanding the biosynthesis of these compounds and harnessing their potential through biotechnological approaches. The identification of polyketide synthase genes in organisms like Evernia prunastri opens up avenues for the heterologous expression and engineering of these biosynthetic pathways. nih.govnih.gov

One of the emerging research avenues is the engineering of polyketide synthases to produce novel or modified polyketides that are not readily accessible through traditional chemical synthesis. rsc.orgnih.gov By manipulating the domains of these enzymes, it may be possible to create new benzoate esters with enhanced or novel biological activities. This approach, often referred to as combinatorial biosynthesis, holds significant promise for drug discovery and development.

Furthermore, there is a growing interest in the comprehensive phytochemical analysis of lichens and other natural sources to identify new bioactive compounds. frontiersin.org The application of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, facilitates the discovery and characterization of minor constituents like this compound. The exploration of the biological activities of these lesser-studied compounds remains a fertile ground for future research, with potential applications in pharmaceuticals, cosmetics, and agriculture. globalresearchonline.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
Source PubChem
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InChI

InChI=1S/C11H14O4/c1-4-15-11(14)9-6(2)5-8(12)7(3)10(9)13/h5,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLNFDLMWPNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10185473
Record name Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31581-32-5
Record name Ethyl atrarate
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Record name Ethyl atrarate
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Record name Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
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Record name Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
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Natural Occurrence and Isolation

Discovery and Distribution in Lichen Species

Lichens, symbiotic organisms of fungi and algae, are known for producing a diverse array of secondary metabolites. Among these is Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, which has been reported in specific lichen species.

Identification in Other Biological Systems

Beyond lichens, this compound has been identified in bacteria and higher plant species.

Isolation from Plant Sources (e.g., Codonopsis pilosula, Lonicera quinquelocularis, Pygeum africanum)The compound has been successfully isolated from the stem bark of Pygeum africanum (synonym Prunus africana), also known as the African plum tree.researchgate.netIn a bioactivity-directed fractionation of a dichloromethane (B109758) extract of the bark, atraric acid (the corresponding methyl ester) was first isolated.researchgate.netFor further investigation, this naturally occurring compound was transformed into its ethyl ester, this compound, for biological activity assessment.researchgate.netgoogle.comgoogle.comlookchem.com

There was no specific information found regarding the isolation of this compound from Codonopsis pilosula or Lonicera quinquelocularis in the search results.

Data Tables

Table 1: Documented Natural Occurrence of this compound

Kingdom Genus/Species Common Name Reference(s)
Fungi (Lichen) Evernia prunastri Oakmoss nih.gov
Bacteria Erwinia - nih.gov

Table 2: Chemical Compound Names Mentioned

Compound Name
This compound
Atraric acid (Mthis compound)
Barbatic acid

An in-depth examination of the chemical compound this compound reveals its origins in the natural world and the sophisticated techniques employed for its extraction and purification. This article focuses exclusively on the natural occurrence, particularly its association with endophytic fungi, and the advanced methodologies utilized in its isolation.

This compound is a phenolic compound that has been identified in various natural sources. Its presence is of interest to researchers in the fields of natural product chemistry and biotechnology.

Association with Endophytic Fungi (e.g., Lasiodiplodia sp.)

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a prolific source of diverse secondary metabolites. The genus Lasiodiplodia, a member of the Botryosphaeriaceae family, is a well-documented endophytic and pathogenic fungus found in tropical and subtropical regions. It is known to produce a wide array of bioactive compounds, including polyketides, phenols, and esters. nih.govmdpi.com

While Lasiodiplodia species are recognized for their metabolic diversity, producing over 130 chemically defined compounds, the specific production of this compound has not been definitively reported in the existing scientific literature. nih.gov However, these fungi are known to synthesize structurally related aromatic polyketides and various ethyl esters of fatty acids, suggesting the potential for the biosynthesis of similar phenolic esters. nih.govresearchgate.net GC-MS analysis of extracts from Lasiodiplodia species has revealed a variety of volatile and semi-volatile compounds, though this compound has not been explicitly identified in these studies. mdpi.comnih.gov The isolation of related phenolic compounds like mellein (B22732) from Lasiodiplodia theobromae underscores the biosynthetic capability of this fungal genus to produce diverse aromatic structures. nih.gov

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from biological materials necessitate the use of advanced and optimized techniques to ensure the high purity of the final product.

Chromatographic Fractionation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Preparative High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the separation of individual compounds from complex mixtures.

Silica Gel Column Chromatography is a widely used technique for the initial fractionation of crude extracts. In a typical procedure, a crude extract obtained from a fungal culture is adsorbed onto a small amount of silica gel and then applied to the top of a packed silica gel column. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For the purification of aromatic compounds from fungal extracts, solvent systems such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol are commonly employed. sruc.ac.uk Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of compounds. Fractions enriched with the target compound from column chromatography are subjected to Prep-HPLC. A reverse-phase C18 column is often used, with a mobile phase consisting of a mixture of solvents like methanol-water or acetonitrile-water, sometimes with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. nih.gov The compound is detected using a UV detector, and the corresponding peak is collected to yield the pure substance.

The table below summarizes typical parameters used in these chromatographic techniques for the isolation of similar fungal metabolites.

TechniqueStationary PhaseMobile Phase ExampleApplication
Silica Gel Column Chromatography Silica Gel 60Hexane-Ethyl Acetate gradientInitial fractionation of crude extract
Preparative HPLC Reverse-Phase C18Acetonitrile-Water with 0.1% Formic AcidFinal purification of isolated fractions

Optimized Extraction Procedures for Biological Materials

The initial step in isolating this compound from biological sources, such as fungal cultures, is an efficient extraction process.

The choice of solvent is critical for maximizing the yield of the target compound. Ethyl acetate is a commonly used solvent for the extraction of moderately polar secondary metabolites, including phenolic compounds, from fungal fermentation broths. cabidigitallibrary.org The fungal culture is typically filtered to separate the mycelium from the liquid broth. The broth is then partitioned with ethyl acetate, and the organic layer containing the dissolved metabolites is collected. This process is often repeated multiple times to ensure complete extraction.

For the extraction from fungal mycelium, a solvent like methanol (B129727) is often used to disrupt the cells and extract intracellular compounds. The mycelium is soaked in methanol, and the resulting extract is then filtered and concentrated.

An optimized extraction protocol might involve a sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. For instance, an initial extraction with a non-polar solvent like hexane (B92381) can remove lipids, followed by extraction with ethyl acetate to isolate the desired phenolic compounds. The crude extract obtained after solvent evaporation is then ready for chromatographic purification.

A general workflow for the extraction and isolation of a fungal metabolite is outlined below:

StepProcedurePurpose
1. Fermentation Culturing the endophytic fungus in a suitable liquid or solid medium.To produce the desired secondary metabolites.
2. Extraction Separating the fungal biomass and extracting the broth and/or mycelium with appropriate solvents (e.g., ethyl acetate, methanol).To obtain a crude extract containing the target compound.
3. Fractionation Subjecting the crude extract to silica gel column chromatography.To separate the extract into fractions of decreasing complexity.
4. Purification Purifying the target-containing fractions using preparative HPLC.To isolate the pure compound.
5. Structure Elucidation Analyzing the pure compound using spectroscopic methods (e.g., NMR, MS).To confirm the chemical structure of the isolated compound.

Biosynthesis and Biotechnological Production Pathways

Elucidation of Proposed Biosynthetic Routes

The natural formation of ethyl 2,4-dihydroxy-3,6-dimethylbenzoate and related compounds is believed to occur through complex biological pathways, primarily in fungi, particularly those associated with lichens.

The core chemical structure of this compound is a polyketide, a class of secondary metabolites produced by a wide range of organisms, including fungi. researchgate.net The biosynthesis of these compounds in lichen-forming fungi is primarily attributed to the acetate-polymalonate pathway. researchgate.net This pathway begins with the precursor molecule acetyl-CoA, which is carboxylated to form malonyl-CoA.

The subsequent steps are catalyzed by a large, multi-domain enzyme complex known as polyketide synthase (PKS). kit.edu Fungal PKSs iteratively catalyze the condensation of an acetyl-CoA "starter" unit with several malonyl-CoA "extender" units. nih.gov With each condensation, a two-carbon unit is added to the growing polyketide chain, accompanied by the release of carbon dioxide.

For aromatic polyketides like the benzoic acid derivative , the linear poly-β-keto chain, still bound to the PKS, undergoes a series of cyclization and aromatization reactions to form the stable phenolic ring structure. The specific substitution pattern of 2,4-dihydroxy-3,6-dimethylbenzoic acid, the precursor to the ethyl ester, is determined by the precise folding of the polyketide chain during cyclization and subsequent modifications. These modifications can include methylation, which is catalyzed by C-methyltransferase (CMeT) domains within the PKS enzyme. nih.govnih.gov These domains use S-adenosylmethionine (SAM) as a methyl group donor to add methyl groups at specific positions on the developing polyketide backbone. nih.gov The biosynthesis of orsellinic acid and its methylated derivatives, which are foundational units for many lichen compounds, proceeds through this mechanism. researchgate.netnih.govnih.gov

Table 1: Key Enzymes and Intermediates in the Acetate-Polymalonate Pathway

Enzyme/IntermediateRole
Acetyl-CoAThe primary building block and "starter" unit for the polyketide chain.
Malonyl-CoAThe "extender" unit, adding two carbons to the chain in each step.
Polyketide Synthase (PKS)A multi-domain enzyme that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA.
C-methyltransferase (CMeT)An enzymatic domain within the PKS that adds methyl groups to the polyketide chain.
S-adenosylmethionine (SAM)The cofactor that provides the methyl groups for the C-methylation reactions.

An alternative proposed route for the formation of this compound is through the breakdown of more complex lichen compounds known as depsides. Depsides are composed of two or more hydroxybenzoic acid units linked by an ester bond.

Lecanoric acid, a common depside found in many lichen species, is a dimer of orsellinic acid. It has been reported that the alcoholysis of lecanoric acid can yield ethyl orsellinate (ethyl 2,4-dihydroxy-6-methylbenzoate), a structurally similar compound to the target molecule. This suggests that under conditions of ethanolysis, depsides containing 3-methylorsellinate or related units could potentially be cleaved to form this compound. This process would involve the breaking of the ester linkage between the phenolic units of the depside and the subsequent esterification of the resulting carboxylic acid with ethanol (B145695).

Development of Biotechnological Production Methods

The slow growth of lichens and the low concentrations of target compounds in natural sources have driven the development of biotechnological methods for the production of this compound and its precursors.

Microbial fermentation offers a promising avenue for the large-scale production of valuable chemical compounds. A patented method describes the synthesis of mthis compound, a close analog of the target ethyl ester, utilizing the fungus Aspergillus terreus.

The process begins with the fermentation of Aspergillus terreus to produce 4-O-desmethylbarbaric acid. This precursor is then harvested from the fermentation broth. The 4-O-desmethylbarbaric acid subsequently undergoes hydrolysis, either through acidic or alkaline conditions, to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. The final step is the esterification of this benzoic acid derivative with an alcohol. For the production of this compound, this would involve an esterification reaction with ethanol. This multi-step process, combining microbial fermentation with subsequent chemical transformations, provides a viable biotechnological route to this class of compounds.

Table 2: Biotechnological Production via Aspergillus terreus Fermentation

StepProcessPrecursor/IntermediateProduct
1Microbial FermentationGlucose and other nutrients4-O-desmethylbarbaric acid
2Hydrolysis4-O-desmethylbarbaric acid2,4-dihydroxy-3,6-dimethylbenzoic acid
3Esterification2,4-dihydroxy-3,6-dimethylbenzoic acid and ethanolThis compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and efficient alternative to traditional chemical synthesis. The final step in the production of this compound, the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethanol, is a prime candidate for biocatalytic transformation.

Lipases are a class of enzymes that are widely used to catalyze esterification reactions. mdpi.comresearchgate.netnsf.gov These enzymes can function in non-aqueous environments and exhibit high selectivity, which can reduce the formation of unwanted byproducts. mdpi.comresearchgate.net The use of a lipase (B570770), such as one derived from Candida antarctica, could facilitate the efficient and environmentally friendly synthesis of this compound from its corresponding carboxylic acid and ethanol. mdpi.com This approach avoids the need for harsh chemical catalysts and can often be performed under milder reaction conditions. nsf.gov

Chemical Synthesis and Strategic Derivatization

Total Synthetic Approaches

Total synthesis provides versatile routes to ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, allowing for the construction of the molecule from readily available starting materials.

A straightforward and common method for the synthesis of this compound is the Fischer esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid. masterorganicchemistry.comathabascau.camasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.eduoperachem.com The use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester by Le Chatelier's principle. masterorganicchemistry.comcerritos.edu The reaction is typically carried out under reflux conditions. operachem.com The general mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the ethanol, and subsequent elimination of water to yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Reactants Catalyst Conditions Product
2,4-dihydroxy-3,6-dimethylbenzoic acid, EthanolH₂SO₄ or HClRefluxThis compound

This interactive table summarizes the key components of the Fischer esterification for the synthesis of this compound.

An alternative synthetic strategy involves the construction of the aromatic ring through cyclization and subsequent aromatization of acyclic or carbocyclic precursors. For the closely related methyl ester, methyl 3,6-dimethylresorcylate, a known method involves the aromatization of a corresponding hydroxycyclohexenone. chemicalbook.com This is typically achieved through dehydrogenation using a suitable reagent like an N-haloimide. chemicalbook.com The hydroxycyclohexenone intermediate can be synthesized through various condensation reactions, for instance, the reaction of dimethylmalonate (B8719724) with 4-hexen-3-one (B1236432) or 5-chloro-3-hexanone, or the reaction of methyl propionylacetate with an alkyl crotonate. chemicalbook.com A similar pathway utilizing appropriate ethyl esters as starting materials would yield the target this compound.

Convergent synthetic approaches offer an efficient means to construct complex molecules by bringing together pre-synthesized fragments. A concise and facile total synthesis of related β-resorcylic acid esters has been demonstrated using commercially available ethyl acetoacetate (B1235776) as a starting material. researchgate.net This approach highlights the versatility of ethyl acetoacetate as a building block in the synthesis of substituted aromatic compounds. The key steps in such a synthesis would likely involve condensation reactions to build the carbon skeleton, followed by cyclization and aromatization to form the substituted benzene (B151609) ring of the target molecule.

Semisynthesis and Analog Development for Research Applications

Semisynthetic methods, starting from structurally related natural products, provide an efficient alternative to total synthesis for accessing this compound and its analogs.

Atraric acid, which is the methyl ester of 2,4-dihydroxy-3,6-dimethylbenzoic acid, is a naturally occurring compound. nist.govnih.gov this compound, also known as ethyl atrarate, can be prepared from atraric acid through transesterification. cymitquimica.comcymitquimica.comnih.gov This reaction would involve treating atraric acid with ethanol in the presence of an acid or base catalyst to exchange the methyl group for an ethyl group.

Barbatic acid is another natural product that can serve as a precursor. A patented method describes the synthesis of mthis compound from 4-O-desmethylbarbaric acid. google.com This process involves the hydrolysis of the starting material to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid, which is then esterified. google.com By employing ethanol in the final esterification step, this route can be adapted to produce this compound.

Starting Material Transformation Key Reagents Product
Atraric AcidTransesterificationEthanol, Acid/Base CatalystThis compound
Barbatic Acid (via 4-O-desmethylbarbaric acid)Hydrolysis, then Esterification1. Acid/Base 2. Ethanol, H⁺This compound

This interactive table outlines the semisynthetic routes to this compound from natural product scaffolds.

The development of analogs of this compound for research purposes often requires regiospecific functionalization of the hydroxyl groups or deoxygenation at specific positions. While specific examples for this exact molecule are not prevalent in the provided search results, general strategies for substituted phenols can be applied.

Regiospecific functionalization, such as alkylation or acylation, of one of the two hydroxyl groups would depend on the differential reactivity of the ortho and para positions to the ester group. The ortho hydroxyl group is often involved in intramolecular hydrogen bonding with the ester carbonyl, which can influence its nucleophilicity.

Deoxygenation strategies for dihydroxybenzoic acid esters are also of interest for creating structural diversity. This could potentially be achieved through selective protection of one hydroxyl group, followed by activation and reduction of the other. For instance, conversion of a hydroxyl group to a tosylate or triflate, followed by catalytic hydrogenation or reduction with a hydride source, could achieve deoxygenation. The specific conditions would need to be carefully chosen to avoid reduction of the ester functionality.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is a critical consideration for minimizing environmental impact and enhancing the sustainability of its production. Traditional synthetic methods often rely on harsh reagents, volatile organic solvents, and energy-intensive conditions. In contrast, a green chemistry approach seeks to employ renewable feedstocks, reduce waste, and utilize safer chemical pathways.

One promising green strategy for obtaining the precursor, 2,4-dihydroxy-3,6-dimethylbenzoic acid, involves a chemoenzymatic approach. This method leverages microbial fermentation to produce key intermediates, thereby reducing the reliance on petrochemical starting materials. For instance, a patented method describes the synthesis of the analogous methyl ester starting from 4-O-demethylbarbituric acid, which is produced via fermentation using the fungus Aspergillus terreus. This biological step is followed by chemical hydrolysis to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. Such a pathway aligns with the green chemistry principle of using renewable feedstocks.

Once the carboxylic acid precursor is obtained, its esterification to this compound can be achieved through several environmentally benign methods that offer improvements over conventional acid-catalyzed esterification in toxic solvents. These greener alternatives focus on alternative energy sources, safer solvents, and recyclable catalysts.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement in this area. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer byproducts. In the context of Fischer esterification, microwave heating in a sealed vessel allows for the use of solvents like ethanol (which is also a reactant) at temperatures above their boiling points, thereby accelerating the reaction rate. While traditional acid catalysts like sulfuric acid can be used, research into solid acid catalysts is gaining traction.

Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer several advantages. They are easily separated from the reaction mixture, can be recycled and reused, and are generally less corrosive than mineral acids. The application of these catalysts in the esterification of phenolic acids demonstrates their potential for a cleaner production process.

Furthermore, enzymatic catalysis presents a highly selective and mild alternative. Lipases, for example, can catalyze the esterification of phenolic acids in organic or solvent-free systems. This biocatalytic approach operates under mild temperature conditions, minimizes waste generation, and often leads to high product purity, reducing the need for extensive purification steps.

The table below outlines a comparative analysis of potential green synthetic routes for the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethanol.

Method Catalyst Solvent/Conditions Key Green Chemistry Advantages
Microwave-Assisted Synthesis Sulfuric Acid or Solid Acid CatalystEthanol (reactant and solvent), sealed vessel, elevated temperature and pressure- Drastic reduction in reaction time- Increased energy efficiency- Potential for higher yields
Solid Acid Catalysis Ion-Exchange Resin (e.g., Dowex H+)Ethanol, conventional heating or microwave- Catalyst is recyclable and reusable- Reduced corrosivity (B1173158) and waste- Simplified product purification
Enzymatic Catalysis Lipase (B570770) (e.g., Candida antarctica lipase B)Solvent-free or in a green solvent (e.g., tert-butanol), mild temperatures- High selectivity, reducing byproducts- Biodegradable catalyst- Mild reaction conditions, saving energy
Ionic Liquid Catalysis Brønsted Acidic Ionic LiquidsIonic liquid as both solvent and catalyst- Low volatility of the solvent/catalyst- Potential for catalyst recycling- Can enhance reaction rates

The strategic derivatization of this compound can also be approached through the lens of green chemistry. Modifications of the phenolic hydroxyl groups are often undertaken to modulate the compound's biological activity or physicochemical properties. Greener derivatization strategies would prioritize the use of less hazardous reagents and solvents. For example, instead of using highly toxic alkylating agents in volatile organic solvents, derivatization could be explored using greener alternatives in aqueous media or with the assistance of microwave energy to improve reaction efficiency and reduce waste. The use of enzymatic methods for selective derivatization also represents a promising avenue for sustainable chemical modification.

By integrating these green chemistry principles into the synthesis and derivatization of this compound, it is possible to develop more sustainable and environmentally responsible manufacturing processes.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic structure of Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include a triplet and a quartet for the ethyl ester group, two singlets for the chemically distinct methyl groups on the aromatic ring, a singlet for the lone aromatic proton, and two distinct signals for the hydroxyl protons.

Expected ¹H NMR Data (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-O-CH₂-CH₃ ~1.4 Triplet (t) 3H ~7.1
Ar-CH₃ (C-6) ~2.1 Singlet (s) 3H N/A
Ar-CH₃ (C-3) ~2.5 Singlet (s) 3H N/A
-O-CH₂ -CH₃ ~4.4 Quartet (q) 2H ~7.1
Ar-H (C-5) ~6.2 Singlet (s) 1H N/A
Ar-OH (C-4) Variable Broad Singlet (s) 1H N/A

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the carbonyl carbon, six aromatic carbons, two carbons of the ethyl group, and two methyl group carbons attached to the ring. A ¹³C NMR spectrum for this compound is available on the PubChem database. nih.gov

Expected ¹³C NMR Data (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)
Ar-C H₃ (C-6) ~9
-O-CH₂-C H₃ ~14
Ar-C H₃ (C-3) ~24
-O-C H₂-CH₃ ~62
C -1 (Ar) ~105
C -3 (Ar) ~109
C -5 (Ar) ~112
C -6 (Ar) ~138
C -2 (Ar) ~158
C -4 (Ar) ~162

| C =O | ~173 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-CH₂-) quartet and the methyl (-CH₃) triplet of the ethyl group, confirming their direct connection.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. This would allow for the unambiguous assignment of each carbon atom that bears protons, for instance, linking the aromatic proton signal at ~6.2 ppm to the C-5 carbon signal at ~112 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This information pieces the molecular fragments together. Key expected HMBC correlations for confirming the structure include:

Correlations from the ethyl group protons (-O-CH₂-) to the ester carbonyl carbon (C=O).

Correlations from the protons of the two ring-attached methyl groups to their adjacent aromatic carbons.

Correlations from the lone aromatic proton (H-5) to neighboring carbons (C-1, C-3, C-4, and C-6).

Correlations from the hydroxyl protons to adjacent aromatic carbons, confirming their positions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

The molecular formula of this compound is C₁₁H₁₄O₄, with a monoisotopic mass of 210.0892 Da. nih.govuni.lu

ESI-MS: This soft ionization technique is used to determine the mass of the intact molecule, often with an attached proton or other adducts. Predicted ESI-MS data shows the formation of characteristic ions such as [M+H]⁺ at m/z 211.0965, [M+Na]⁺ at m/z 233.0784, and the deprotonated molecule [M-H]⁻ at m/z 209.0819. uni.lu

EI-MS: This technique involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information. The mass spectrum would show a molecular ion (M⁺˙) peak at m/z 210. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OC₂H₅, 45 Da) to yield a prominent acylium ion at m/z 165.

Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 165 fragment to produce an ion at m/z 137.

Loss of ethylene (B1197577) (C₂H₄, 28 Da) from the molecular ion via a McLafferty rearrangement, leading to an ion at m/z 182.

GC-MS is a powerful hyphenated technique used to separate and identify individual components within a mixture. thepharmajournal.com In the context of analyzing natural product extracts or reaction mixtures, GC separates the components based on their volatility and interaction with the chromatography column. jmchemsci.com As each component elutes from the column, it is introduced into the mass spectrometer, which generates a mass spectrum.

This compound can be identified by its specific retention time and by matching its mass spectrum to library data. nih.gov The NIST Mass Spectrometry Data Center reports a semi-standard non-polar Kovats retention index of 1796.7 for this compound, providing a standardized value for its elution behavior. nih.gov

Vibrational and Electronic Spectroscopy

These spectroscopic methods provide information on the functional groups present in the molecule and its electronic structure.

Vibrational (Infrared) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

A broad band around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the two phenolic hydroxyl groups.

C-H stretching bands for the aromatic and aliphatic (methyl and ethyl) groups in the 3100-2850 cm⁻¹ region.

A strong, sharp absorption band around 1700-1680 cm⁻¹ for the C=O (carbonyl) stretching of the ester group.

Aromatic C=C ring stretching absorptions around 1600 cm⁻¹ and 1450 cm⁻¹.

C-O stretching bands for the ester and phenol (B47542) moieties in the 1300-1100 cm⁻¹ region.

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore. The presence of hydroxyl and ester groups, which act as auxochromes, influences the wavelength of maximum absorption (λₘₐₓ). The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to exhibit absorption bands characteristic of π → π* electronic transitions within the aromatic ring, likely with maxima in the range of 220-280 nm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the key functional groups—hydroxyl (-OH), ester (C=O), and the substituted aromatic ring—give rise to distinct absorption bands.

The presence of two hydroxyl groups leads to a broad absorption band in the high-frequency region of the spectrum, typically centered around 3400-3200 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. The ester carbonyl (C=O) group is expected to show a strong, sharp absorption band in the range of 1700-1680 cm⁻¹. Aromatic C=C bond vibrations typically appear as multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibrations from the ester and phenol groups would be found in the 1300-1000 cm⁻¹ region.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Hydroxyl (O-H)3400 - 3200 (Broad)Stretching (Hydrogen Bonded)
Aromatic/Alkyl (C-H)3100 - 2850Stretching
Ester Carbonyl (C=O)1700 - 1680 (Strong, Sharp)Stretching
Aromatic (C=C)1600 - 1450Ring Stretching
Ester/Phenol (C-O)1300 - 1000Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring. Phenolic compounds typically exhibit two primary absorption bands.

The first, more intense band (the E-band) arises from a π → π* transition of the benzene ring and is usually observed at shorter wavelengths (around 200-220 nm). The second, less intense band (the B-band), resulting from a different π → π* transition, is characteristic of the benzene ring's fine structure and appears at longer wavelengths, typically around 270-280 nm. The presence of hydroxyl and ester groups as substituents on the ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

TransitionExpected Wavelength (λmax)Chromophore
π → π* (E-band)~220 nmSubstituted Benzene Ring
π → π* (B-band)~275 nmSubstituted Benzene Ring

X-ray Crystallographic Analysis for Definitive Solid-State Structure

While crystallographic data for the specific ethyl ester was not found, a definitive solid-state structure has been determined for its close analog, Mthis compound , through single-crystal X-ray diffraction. nih.gov This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

The data reveals that Mthis compound crystallizes in the monoclinic space group P 1 21/c 1. nih.gov The analysis confirms the planar nature of the benzene ring and the relative orientations of the hydroxyl, methyl, and methyl ester substituents. Such crystallographic data is the gold standard for unambiguous structural determination in the solid state.

Crystallographic Data for Mthis compound nih.gov
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensions
a7.043 Å
b18.142 Å
c7.238 Å
α90°
β96.44°
γ90°

Computational Chemistry and in Silico Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the context of antiviral research, particularly for SARS-CoV-2, the angiotensin-converting enzyme 2 (ACE2) protein has been a significant target. The virus utilizes the ACE2 receptor to gain entry into human cells. Consequently, compounds that can bind to ACE2 and obstruct the viral interaction are of considerable interest.

Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate has been investigated for its potential to bind to the ACE2 protein. Molecular docking studies have been employed to predict the binding affinity of this compound to ACE2. The results of such studies are often expressed in terms of a docking score or binding energy, which provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. In one study, this compound demonstrated a favorable binding to ACE2, with a reported IC50 of 31.95 μM, suggesting it has an inhibitory effect on the interaction of ACE2 with the SARS-CoV-2 S-protein.

Beyond predicting binding affinity, molecular docking provides valuable insights into the specific molecular interactions between the ligand and the target protein. This includes the identification of key amino acid residues in the protein's binding site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound's interaction with the ACE2 protein, molecular docking studies have identified several key amino acid residues that are crucial for binding. The primary interactions are proposed to be with His34, Glu37, and Lys353 of the ACE2 protein. A broader analysis of the binding site suggests that a number of other residues may also play a role in the interaction.

Table 1: Key Interacting Amino Acid Residues of ACE2 with this compound
Amino Acid ResiduePotential Role in Interaction
His34Primary interaction site
Glu37Primary interaction site
Lys353Primary interaction site
Asp30Potential interaction site
Asp38Potential interaction site
Tyr41Potential interaction site
Gln42Potential interaction site
Lys68Potential interaction site
Asn330Potential interaction site
Asp355Potential interaction site
Ala386Potential interaction site

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Currently, there is a lack of specific QSAR studies in the available scientific literature that focus on developing predictive models for the biological activities of this compound.

Without specific QSAR models, the elucidation of structural descriptors that influence the efficacy of this compound has not been formally reported.

Advanced Computational Simulations

Advanced computational simulations, such as molecular dynamics (MD) simulations, provide a more dynamic picture of the ligand-protein interaction over time. These simulations can help to assess the stability of the docked complex and provide a more refined understanding of the binding energetics.

Based on the available research, no specific advanced computational simulation studies, such as molecular dynamics, have been published for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, identifying its most stable three-dimensional structures and the dynamics of transitions between different conformations.

While this compound has been included in computational studies focusing on its interaction with biological targets such as the androgen receptor, specific research detailing comprehensive molecular dynamics simulations for the purpose of conformational sampling and stability analysis of the isolated molecule is not extensively available in the public domain. researchgate.net Such studies would be valuable for determining the flexibility of the ethyl ester chain and the rotational barriers of the hydroxyl and methyl groups on the benzene (B151609) ring.

A hypothetical molecular dynamics study would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to model their motion. The resulting trajectory would provide information on the energetically favorable conformations.

Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound

ParameterDescriptionPotential Value/Method
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms.General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) would be suitable for a small organic molecule like this.
Solvent Model The representation of the solvent in the simulation.An explicit solvent model like TIP3P or SPC/E water would provide a realistic environment.
Ensemble The statistical mechanical ensemble defining the thermodynamic state of the system.The isothermal-isobaric (NPT) ensemble would be appropriate to simulate constant temperature and pressure.
Simulation Time The duration of the simulation.Nanoseconds to microseconds would be necessary to adequately sample the conformational space.

The stability of different conformers could then be assessed by analyzing their potential energies and the frequency of their occurrence throughout the simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods can provide detailed information about electron distribution, molecular orbitals, and various reactivity descriptors.

A computational study using DFT could calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other chemical species.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Study of this compound

PropertyDescriptionPredicted Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate an electron.The phenolic hydroxyl groups and the aromatic ring would likely contribute significantly to the HOMO, indicating these are potential sites for electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept an electron.The LUMO would likely be distributed over the carbonyl group of the ester and the aromatic ring, suggesting these are sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A moderate gap would suggest a balance of stability and reactivity.
Electrostatic Potential The distribution of charge on the molecule's surface.Negative potential would be expected around the oxygen atoms of the hydroxyl and carbonyl groups, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Mulliken Charges A method for estimating partial atomic charges.Would quantify the partial positive and negative charges on individual atoms, providing insight into polar bonds and reactive sites.

Biological Activities and Mechanistic Investigations in Vitro Studies

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds, including benzoate (B1203000) derivatives, are widely recognized for their antioxidant potential, which is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Direct free radical quenching assays are fundamental in determining the antioxidant capacity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used, where the compound's ability to scavenge the stable DPPH radical is measured spectrophotometrically.

While specific DPPH radical scavenging activity data, such as IC50 values, for Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate are not detailed in the currently available scientific literature, the broader class of compounds to which it belongs offers relevant insights. Its parent compound, atranorin (B1665829), and the related methyl ester, methyl β-orcinolcarboxylate, are recognized for a variety of biological activities, including antioxidant properties. researchgate.netwikipedia.org Studies on various lichen phenolics have demonstrated their capacity to act as antioxidants and radical scavengers. researchgate.net The antioxidant activity of these compounds is generally linked to the phenolic hydroxyl groups in their structure, which are crucial for neutralizing free radicals.

Beyond direct radical scavenging, a compound's antioxidant effect can also be mediated through its influence on endogenous cellular defense mechanisms. This involves upregulating antioxidant enzymes and cytoprotective proteins.

Currently, specific studies detailing the effects of this compound on cellular antioxidant defense pathways have not been reported. However, research on atranorin, from which the target compound is derived, has explored its redox properties and cytoprotective actions, suggesting that related compounds may interact with cellular systems to mitigate oxidative stress. tandfonline.com Further investigation is required to determine if this compound can modulate pathways involving enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx).

Antimicrobial Efficacy and Mode of Action

The antimicrobial potential of natural and synthetic compounds is a significant area of research. This compound has been identified as having notable antimicrobial properties, particularly against bacteria.

Research has confirmed the antibacterial efficacy of this compound. A study involving the isolation of compounds from the endophytic fungus Chaetomium sp. Eef-10, obtained from Eucalyptus exserta, identified this compound as a key active ingredient. scau.edu.cn The compound demonstrated potent inhibitory activities against a panel of five gram-negative bacteria. The half-maximal inhibitory concentration (IC50) values were determined to be in the range of 35.87 to 55.50 μg/mL, indicating significant antibacterial action. scau.edu.cn

Bacterial TypeReported Activity (IC50)Source
Gram-Negative Bacteria (5 species)35.87 - 55.50 μg/mL scau.edu.cn

The potential of this compound as an antifungal agent is supported by its inclusion in patents for antibacterial and antifungal compositions designed to inhibit biofilm formation. google.comgoogle.com Furthermore, the compound has been identified in the root exudates of Ginkgo biloba, a plant known for its secondary metabolites that can inhibit soil fungi like Fusarium oxysporum. nih.gov

The parent compound, atranorin, is a well-documented lichen metabolite with established antifungal properties. wikipedia.orgontosight.airesearchgate.net However, despite this related evidence, specific studies determining the Minimum Inhibitory Concentration (MIC) of isolated this compound against key pathogenic strains such as Candida albicans, Fusarium oxysporum, or Trichophyton longifusus are not available in the reviewed literature.

The precise antimicrobial mode of action for this compound has not yet been fully elucidated in scientific studies. For phenolic compounds and depsides like atranorin, antimicrobial activity is often linked to their ability to disrupt cell membrane integrity, interfere with essential enzymes, or inhibit nucleic acid synthesis. nih.gov Given its structure, it is plausible that this compound shares a similar mechanism, potentially by interacting with microbial cell membranes or inhibiting key cellular processes. However, dedicated mechanistic studies are required to confirm these hypotheses.

Enzyme Inhibition Studies

The capacity of this compound to inhibit various enzymes has been explored in several contexts, ranging from metabolic enzyme inhibition to its potential as a diuretic agent.

Alpha-Glucosidase Inhibitory Activity

While monoaromatic compounds derived from lichens, such as orcinol, methyl orsellinate, and ethyl orsellinate, have been investigated for their biological activities, including antimicrobial and alpha-glucosidase inhibition, specific data on the alpha-glucosidase inhibitory activity of this compound is not extensively detailed in the current body of scientific literature. nih.gov Further research is required to determine its specific efficacy and mechanism of action against the alpha-glucosidase enzyme.

Modulation of Lipoxygenase Enzymes (e.g., 5-Lipoxygenase, 12(S)-Lipoxygenase)

The investigation of this compound has occurred within research programs that also examined the inhibition of lipoxygenase metabolites. researchgate.net However, direct studies detailing the modulatory effects of this specific compound on lipoxygenase enzymes like 5-lipoxygenase or 12(S)-lipoxygenase are not available in the reviewed literature.

Photosystem II Electron Transport Inhibition (Herbicidal Potential in Chloroplasts)

There is currently no scientific literature available that describes the evaluation of this compound for its potential to inhibit Photosystem II electron transport or its prospective application as an herbicide.

Inhibition of Sodium Ion Transport (Diuretic Activity)

This compound has been synthesized as an intermediate compound in studies aimed at developing novel diuretic agents. nih.gov Research in this area has utilized a cell-based screening model involving Madin–Darby canine kidney (MDCK) cells cultured in a Transwell chamber to simulate renal tubules and their reabsorption of sodium chloride (NaCl). nih.gov In this model, the diuretic activity of a compound is assessed by its ability to inhibit the transport of sodium ions (Na⁺). nih.gov While derivatives of the parent structure, barbatic acid, showed potent inhibitory activity on Na⁺ transport, with some compounds exhibiting inhibition rates over 30% and 47%, the specific inhibitory data for this compound itself was not reported as it served as a precursor in the synthesis of the final tested molecules. nih.gov

Antiandrogenic and Estrogen Receptor Agonist Activities

The interaction of this compound with hormone receptors, particularly the androgen receptor, has been a key area of investigation.

Modulation of Estrogen Receptor Signaling

This compound was investigated as part of a study on antiandrogenic compounds, where its effect on estrogen receptors (ERα or ERβ) was also considered. The parent compound was found not to affect estrogen receptors, suggesting the ethyl ester derivative would likely have a similar profile, though direct results for the ethyl ester were not specified. researchgate.net

Antiandrogenic Activity

The antiandrogenic properties of this compound have been evaluated in detail. It was synthesized as an ester derivative of atraric acid (Mthis compound) and tested for its ability to antagonize the androgen receptor (AR). researchgate.netresearchgate.net

In functional assays using an androgen receptor responsive reporter gene, this compound was confirmed to be an AR antagonist. researchgate.netresearchgate.net However, its antagonistic activity was found to be weaker than that of its parent compound, atraric acid. Computational and functional analyses revealed that the esterification of the carboxyl group is essential for successful antagonism. The studies also highlighted the importance of the methyl groups on the benzene (B151609) ring for the compound's antiandrogenic effects. researchgate.net

Comparative Antiandrogenic Activity of Atraric Acid Derivatives researchgate.net
Compound NameStructure ModificationAndrogen Receptor (AR) Antagonism
Atraric Acid (1)Parent Compound (Methyl Ester)Active
This compound (7)Ethyl Ester of Atraric AcidActive (weaker than Atraric Acid)
n-Propyl 2,4-dihydroxy-3,6-dimethylbenzoate (9)n-Propyl EsterActive
n-Butyl 2,4-dihydroxy-3,6-dimethylbenzoate (11)n-Butyl EsterActive
Compound 6Carboxylic Acid (No Ester)Inactive
Compound 8Ethyl Ester, Lacks meta-methyl groupPartial loss of antagonism

Inhibition of Androgen Receptor Activity in Cell-Based Assays

No studies were found that evaluated the ability of this compound to inhibit androgen receptor (AR) activity. Research on other molecular structures, such as stilbenes, has shown potential for AR inhibition, but these findings are not applicable to the subject compound. nih.govplos.org

Anti-Proliferative Effects on Hormone-Sensitive Cell Lines

There is no available data documenting the anti-proliferative effects of this compound on hormone-sensitive cell lines. The response of such cell lines to this specific compound has not been a subject of published studies.

Cytostatic and Anticancer Research

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., LNCaP, HCT116)

No specific data exists on the in vitro cytotoxicity of this compound against the human prostate cancer cell line LNCaP or the human colon cancer cell line HCT116. While general studies on the cytotoxicity of various natural and synthetic compounds against these cell lines are common, this particular compound has not been assessed in the available literature. mdpi.comnih.gov

Impact on Cancer Stem Cell Phenotypes (with derivatives/analogs)

Research concerning the impact of this compound or its direct derivatives and analogs on cancer stem cell phenotypes has not been published.

Antiviral Potentials and Viral Target Interactions

Computational Assessment of Interaction with Viral Receptors (e.g., SARS-CoV-2 ACE2)

There are no computational or experimental studies assessing the potential interaction between this compound and the ACE2 receptor, which is the primary entry point for the SARS-CoV-2 virus. frontiersin.orgresearchgate.netnih.govnih.gov Extensive docking and screening studies have been performed on various compound libraries to identify potential inhibitors of the Spike-ACE2 interaction, but this specific molecule has not been identified or studied in this context. frontiersin.orgresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no information on the in vitro inhibition of Respiratory Syncytial Virus (RSV) by the chemical compound this compound.

Therefore, the requested article section focusing on this specific biological activity cannot be generated.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Pharmacophores and Key Structural Motifs for Bioactivity

The bioactivity of Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate is intrinsically linked to its unique arrangement of functional groups on the benzene (B151609) ring. The core pharmacophore, responsible for its biological effects, is generally considered to be the 2,4-dihydroxybenzoic acid moiety, also known as β-resorcylic acid.

Key Structural Features for Bioactivity:

The Resorcinol (B1680541) Moiety: The presence of two hydroxyl groups on the aromatic ring is a critical determinant of activity. Specifically, the 2,4-dihydroxy substitution pattern is frequently associated with a range of biological effects, including antifungal and enzyme inhibitory activities.

The Carboxylic Acid/Ester Group: The carboxyl group, or its ester derivative, at the 1-position of the benzene ring plays a significant role in the molecule's ability to interact with biological targets. It can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the compound.

Alkyl Substituents: The methyl groups at the 3- and 6-positions of the aromatic ring are not merely passive additions. They contribute to the lipophilicity of the molecule, which can influence its ability to cross biological membranes and access target sites. Furthermore, these alkyl groups can have steric effects that influence the orientation of the molecule within a binding pocket.

Studies on related resorcinol derivatives have consistently highlighted the importance of these features. For instance, research on the antifungal activity of 2,4-dihydroxy-6-alkylbenzoic acid derivatives has demonstrated that the presence of the resorcinol core is essential for their inhibitory effects.

Rational Design of Derivatives and Analogs for Enhanced Potency and Selectivity

Building upon the foundational knowledge of the key pharmacophoric elements, researchers have engaged in the rational design of derivatives of this compound to enhance its therapeutic potential. This has involved strategic modifications to various parts of the molecule, including the ester moiety, the alkyl substituents, and the aromatic ring itself.

The ester group of this compound is a prime target for modification to improve pharmacokinetic and pharmacodynamic properties. By varying the alcohol portion of the ester, it is possible to modulate factors such as solubility, stability, and cell permeability.

Similarly, the alkyl substituents on the aromatic ring have been a focus of optimization. The size and nature of these groups can significantly impact the compound's interaction with its biological target.

Ester Moiety Modification: Replacing the ethyl group with other alkyl or aryl groups can lead to derivatives with altered lipophilicity and, consequently, different absorption and distribution characteristics. For example, creating more lipophilic esters can enhance passage through lipid-rich membranes.

Alkyl Substituent Variation: While the parent compound has methyl groups at positions 3 and 6, studies on analogous series have explored the impact of varying the length and branching of the alkyl chain at position 6. Research on 2,4-dihydroxy-6-alkylbenzoic acid derivatives has shown that the length of the alkyl chain can have a profound effect on antifungal activity, with a certain optimal length leading to maximum potency.

The following table summarizes the findings from a study on the antifungal activity of 2,4-dihydroxy-6-n-pentylbenzoic acid and its esters against Cladosporium sphaerospermum, which provides valuable insights into the potential impact of modifying the ester and a related alkyl group in the core structure.

CompoundModificationAntifungal Activity (Minimum Amount for Inhibition in µg)
2,4-dihydroxy-6-n-pentylbenzoic acidFree Carboxylic Acid5.0
Methyl 2,4-dihydroxy-6-n-pentylbenzoateMethyl Ester2.5
Ethyl 2,4-dihydroxy-6-n-pentylbenzoateEthyl Ester5.0

Data sourced from a study on 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives, providing a comparative basis for understanding potential SAR trends.

Beyond the ester and alkyl groups, strategic modifications to the substitutions on the aromatic ring have been explored to fine-tune the biological activity of this compound analogs. This can involve altering the position or nature of the hydroxyl groups or introducing new substituents.

Hydroxyl Group Positioning: The 2,4-dihydroxy arrangement is considered crucial. Studies on other dihydroxybenzoic acid isomers have often shown that this particular substitution pattern confers the highest activity for certain biological targets. A study on the antifungal activity of various 2,4-dihydroxy-6-n-pentylbenzoates highlighted that compounds with a free hydroxyl group at the C-4 position exhibited a more pronounced effect against C. sphaerospermum. nih.govznaturforsch.comresearchgate.net This suggests that maintaining this feature is critical in the design of new, more active derivatives.

Introduction of Other Substituents: The introduction of other functional groups, such as halogens or nitro groups, onto the aromatic ring can modulate the electronic properties of the molecule and introduce new potential interactions with target proteins. However, such modifications must be approached with caution to avoid disrupting the essential pharmacophoric features.

In modern drug discovery, computational methods play a pivotal role in guiding the rational design of new therapeutic agents. For this compound and its analogs, these in silico techniques have been invaluable in predicting the effects of structural modifications on biological activity.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. By creating a computational model of the target's binding site, researchers can virtually screen a library of derivatives to identify those that are most likely to bind with high affinity. This allows for the prioritization of synthetic efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized derivatives.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the efficient exploration of the SAR of this compound, accelerating the discovery of new and improved analogs with enhanced therapeutic profiles.

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Quantification Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography (GC) are the most prominent techniques utilized for the analysis of ethyl 2,4-dihydroxy-3,6-dimethylbenzoate.

HPLC and UPLC are highly versatile and widely used for the analysis of non-volatile and thermally labile compounds like this compound. These techniques offer excellent resolution, sensitivity, and reproducibility.

Method Development Principles:

A reverse-phase (RP) HPLC method is a suitable approach for the analysis of this compound. sielc.com In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For method development, several key parameters are optimized to achieve the desired separation and quantification:

Column Selection: A C18 column is a common choice for the separation of phenolic compounds due to its hydrophobicity, which allows for good retention and separation of such molecules.

Mobile Phase Composition: A mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution, often with a pH modifier like phosphoric acid or formic acid, is typically used. sielc.com The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analyte. For mass spectrometry (MS) compatible methods, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid. sielc.com

Detection: A UV detector is commonly employed for the detection of this compound, as the aromatic ring and hydroxyl groups in its structure lead to strong UV absorbance. The selection of an appropriate wavelength, typically the λmax of the compound, is critical for achieving high sensitivity.

Flow Rate and Temperature: These parameters are optimized to ensure efficient separation and reasonable analysis time.

UPLC for Enhanced Performance:

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A method developed for HPLC can often be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile. sielc.com

Below is an interactive data table with a representative set of HPLC/UPLC method parameters for the analysis of this compound.

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 50-95% B in 15 min50-95% B in 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL2 µL

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively low volatility, it can be analyzed by GC, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Methodological Considerations:

For successful GC analysis of benzoic acid derivatives, derivatization is sometimes employed to increase volatility and improve peak shape. researchgate.net However, as an ester, this compound may be amenable to direct GC analysis under appropriate conditions.

Key aspects of a GC method include:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of aromatic esters.

Injector: A split/splitless injector is typically used, with the split ratio adjusted based on the concentration of the analyte.

Oven Temperature Program: A temperature program is employed to ensure the efficient separation of the analyte from other components in the sample matrix. This involves starting at a lower temperature and gradually increasing it to elute the compounds of interest.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For more selective and structural information, a Mass Spectrometer (MS) is the detector of choice. GC-MS allows for the identification of the compound based on its mass spectrum, which provides a unique fragmentation pattern. The mass spectrum of the closely related mthis compound shows characteristic fragmentation that can be used for its identification. nist.gov

A representative set of GC-MS parameters for the analysis of a compound like this compound is presented in the interactive table below.

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Due to its aromatic structure with hydroxyl substitutions, this compound exhibits strong UV absorbance, making it a suitable candidate for this technique.

Principle of Quantification:

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Impurity Profiling and Preparative Separation Optimization

Impurity profiling is the identification and quantification of all potential impurities in a substance. This is a critical aspect of quality control, as impurities can affect the properties and performance of the final product. The HPLC method developed for quantification can be adapted for impurity profiling by modifying the gradient and run time to ensure the separation of all trace components. sielc.com

Preparative Separation:

When a high-purity standard of this compound is required, for example, for use as a reference material, preparative HPLC can be employed. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound.

Optimization of Preparative Separation:

The optimization of a preparative HPLC method involves several considerations to maximize throughput and purity:

Column Loading: The amount of sample loaded onto the column is maximized without compromising the resolution between the target compound and its impurities.

Mobile Phase: The mobile phase composition is optimized to achieve the best possible separation, often using a simpler isocratic or step-gradient elution to reduce solvent consumption and complexity.

Flow Rate: The flow rate is increased to reduce the run time, but not to the extent that it leads to a significant loss of resolution.

Fraction Collection: A fraction collector is used to automatically collect the eluent containing the purified compound. The collection can be triggered by time or by a detector signal (e.g., UV absorbance).

The scalability of the analytical reverse-phase HPLC method for this compound makes it a good starting point for developing a preparative separation protocol. sielc.com

Future Perspectives and Interdisciplinary Research Directions

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While many lichen-derived compounds, such as depsides and depsidones, are known to possess a range of biological activities including antioxidant, antimicrobial, and cytotoxic effects, the specific molecular mechanisms of Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate are not yet fully elucidated. nih.govthieme-connect.com Future research should focus on moving beyond preliminary activity screening to detailed mechanistic studies. For instance, the structurally related lichen metabolite atranorin (B1665829) has been shown to have anti-inflammatory, antioxidant, and even anxiolytic/antidepressant effects. researchgate.netnih.gov

Prospective research could investigate the following:

Enzyme Inhibition: Detailed kinetic studies could determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of key enzymes involved in disease pathways. nih.gov For example, many phenolic compounds are known to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation. proteinstructures.com

Gene and Protein Expression: Techniques such as quantitative PCR (qPCR) and Western blotting could reveal if the compound alters the expression of specific genes and proteins related to its observed biological effects.

Signaling Pathway Modulation: Investigating the impact of the compound on key cellular signaling pathways (e.g., NF-κB, MAPK, or PI3K/Akt pathways) would provide a more comprehensive understanding of its mode of action at the cellular level.

Exploration of Novel Synthetic Routes with Atom Economy and Sustainability Focus

The principles of green chemistry, particularly atom economy, are becoming increasingly important in chemical synthesis. jocpr.comnih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.com Traditional multi-step syntheses of polysubstituted aromatic compounds can be inefficient and generate significant waste.

Future synthetic research on this compound should prioritize:

Catalytic Methods: Developing catalytic reactions, for instance, using transition metals, can lead to more direct and less wasteful synthetic pathways. jocpr.com

Renewable Feedstocks: Investigating the use of bio-based starting materials could enhance the sustainability of the synthesis.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents would reduce the environmental impact of the synthesis process. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel can improve efficiency and reduce waste. acs.org

Green Chemistry PrincipleApplication to Synthesis of this compound
Atom Economy Designing reactions that maximize the incorporation of all starting materials into the final product. researchgate.net
Use of Catalysis Employing catalysts to enable more efficient and selective reactions, reducing the need for stoichiometric reagents. jocpr.com
Renewable Feedstocks Exploring bio-based precursors for the synthesis to reduce reliance on petrochemicals.
Safer Solvents & Auxiliaries Utilizing environmentally benign solvents or minimizing solvent use altogether.

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) for Holistic Biological Understanding

To gain a comprehensive view of the biological effects of this compound, an integrated multi-omics approach is essential. This involves combining data from different "omics" fields to build a more complete picture of the molecular changes induced by the compound.

Future interdisciplinary studies could involve:

Metabolomics: This would identify and quantify the small-molecule metabolites in a biological system after treatment with the compound, revealing alterations in metabolic pathways. nih.gov

Proteomics: This would analyze the changes in protein expression and post-translational modifications, highlighting the protein targets and pathways affected by the compound. nih.govplos.org

Transcriptomics: This would measure changes in gene expression, providing insights into the regulatory networks that are influenced by the compound.

By integrating these datasets, researchers can construct detailed "metabolite-gene" networks to understand the holistic impact of this compound on a biological system. nih.gov Such approaches have been proposed for deepening the understanding of lichen biology and the therapeutic potential of their metabolites. nih.govresearchgate.net

Development of Structure-Based Drug Design and Fragment-Based Drug Discovery Campaigns

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, typically a protein, to design and optimize new drugs. youtube.com This rational approach can lead to the development of more potent and selective inhibitors. nih.gov

For this compound, future research in this area could include:

Target Identification: Identifying specific protein targets for the compound based on its observed biological activities.

Molecular Docking: Using computational models to predict how the compound binds to its target protein at the atomic level. youtube.com

Lead Optimization: Synthesizing derivatives of this compound with modified structures to improve their binding affinity and selectivity for the target.

Fragment-Based Discovery: Using smaller chemical fragments of the parent compound to probe the binding site of a target protein and then growing or linking these fragments to create a potent inhibitor.

This approach has been successfully used in the design of specific inhibitors for closely related enzymes and could be a powerful tool for developing novel therapeutic agents based on the this compound scaffold. proteinstructures.com

Investigation into Chemo-Sensory Properties and Environmental Roles (e.g., ecological interactions)

The chemo-sensory properties and ecological roles of many lichen secondary metabolites are still not fully understood.

Future research should explore:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethanol under acidic or enzymatic catalysis. A reflux setup with a Dean-Stark trap can remove water to shift equilibrium toward ester formation. For optimization, adjust molar ratios (e.g., 1:3 acid-to-ethanol), use anhydrous conditions, and employ catalysts like sulfuric acid or lipases. Post-reaction, purify via recrystallization (water-ethanol mixtures) or column chromatography. Yield improvements (e.g., from 65% to >80%) may require controlled temperature (80–100°C) and extended reflux times (18–24 hours) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., hydroxyls at C2/C4, methyl groups at C3/C6). Aromatic protons appear as singlets due to symmetry, while ester carbonyls resonate at ~168–170 ppm .
  • HPLC-DAD/ELSD : Employ reverse-phase C18 columns with mobile phases (e.g., water-acetonitrile/formic acid) to assess purity (>95%). Retention times can be cross-referenced with standards .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 225.1125 for C11_{11}H14_{14}O4_4) .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate with computational tools (e.g., ACD/Labs NMR Predictor) to simulate spectra. For unresolved signals, consider derivatization (e.g., acetylation of hydroxyls) to simplify splitting patterns. Compare with structurally analogous compounds, such as Mthis compound (CAS 4707-47-5), which shares similar substitution patterns .

Advanced Research Questions

Q. What computational strategies are effective for predicting the drug-likeness and pharmacokinetic properties of this compound?

  • Methodological Answer :

  • SwissADME : Input the SMILES string to evaluate Lipinski’s Rule of Five, bioavailability scores, and gastrointestinal absorption. For example, logP values >2 may indicate favorable membrane permeability but potential solubility challenges .
  • Boiled-Egg Model : Predict blood-brain barrier penetration and intestinal absorption based on polarity and molecular weight (<500 Da preferred) .
  • CYP450 Metabolism : Use SuperCYPsPred to identify metabolic hotspots (e.g., oxidation of methyl groups) .

Q. How can molecular docking studies be designed to assess the interaction of this compound with target proteins like ACE2?

  • Methodological Answer :

  • Protein Preparation : Retrieve ACE2 structure (PDB ID: 1R42) and remove water/ions using PyMOL. Optimize hydrogen bonding and protonation states with AutoDockTools .
  • Ligand Preparation : Generate 3D conformers of the compound using Open Babel, and assign Gasteiger charges .
  • Docking Protocol : Perform blind docking with AutoDock Vina (exhaustiveness = 32) to sample binding pockets. Analyze hydrogen bonds (e.g., between hydroxyl groups and ACE2 residues) and hydrophobic interactions (e.g., methyl groups with nonpolar pockets). Validate results with Discovery Studio Visualizer .

Q. What experimental approaches can resolve contradictions in bioactivity data between in silico predictions and in vitro assays?

  • Methodological Answer :

  • Dose-Response Curves : Conduct cell-based assays (e.g., MTT for cytotoxicity) across a concentration range (1 nM–100 µM) to identify IC50_{50} values. Compare with docking scores (e.g., Gibbs free energy ≤-5.6 kcal/mol suggests strong binding) .
  • SPR/BLI Analysis : Use surface plasmon resonance or bio-layer interferometry to measure binding kinetics (kon_{on}/koff_{off}) for ACE2 interactions, addressing false positives from docking .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, aligning half-life data with SwissADME predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dihydroxy-3,6-dimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.